molecular formula C14H12N2O2S B1621582 Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate CAS No. 289651-81-6

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate

Cat. No.: B1621582
CAS No.: 289651-81-6
M. Wt: 272.32 g/mol
InChI Key: KEXSQRQUXNOTTA-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that combines the structural features of pyrrole and benzothiazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural features and biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-indol-1-yl)-1,3-benzothiazole-6-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.

    Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzoxazole-6-carboxylate: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate is unique due to the combination of the pyrrole and benzothiazole rings, which imparts distinct electronic and steric properties. This uniqueness can lead to specific biological activities and applications that are not observed with similar compounds.

Properties

IUPAC Name

ethyl 2-pyrrol-1-yl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-13(17)10-5-6-11-12(9-10)19-14(15-11)16-7-3-4-8-16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXSQRQUXNOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381985
Record name Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289651-81-6
Record name Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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